

Application Notes: Tofacitinib Preparation for Cell-Based Assays

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Compound of Interest

Compound Name: Tofacitinib

Cat. No.: B611116

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Introduction

Tofacitinib (formerly CP-690,550) is a potent, cell-permeable inhibitor of the Janus kinase (JAK) family of enzymes.[1] It is a pivotal tool in immunology and drug development research for studying inflammatory and autoimmune disease models. Tofacitinib primarily inhibits JAK1 and JAK3, and to a lesser extent JAK2, thereby interfering with the JAK-STAT signaling pathway.[2][3] This pathway is critical for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune cell function.[2][3] By blocking this pathway, Tofacitinib effectively reduces the production of pro-inflammatory cytokines, making it a subject of extensive research in conditions like rheumatoid arthritis, psoriasis, and ulcerative colitis.[2][4][5]

These application notes provide detailed protocols for the preparation and use of Tofacitinib in various common cell-based assays, designed for researchers, scientists, and drug development professionals.

Tofacitinib Properties and Solubility

Proper preparation of Tofacitinib is crucial for obtaining reliable and reproducible results. The following table summarizes its key chemical properties, solubility, and stability information. Tofacitinib is sparingly soluble in aqueous buffers and requires an organic solvent, typically Dimethyl Sulfoxide (DMSO), for initial dissolution.[1][6]

Property	Value	Citations
Product Name	Tofacitinib / Tofacitinib Citrate	[6][7]
Synonyms	CP-690,550, Tasocitinib	[4][6]
CAS Number	540737-29-9 (Citrate Salt)	[6][7]
Molecular Formula	C ₁₆ H ₂₀ N ₆ O (Tofacitinib) C ₂₂ H ₂₈ N ₆ O ₈ or C ₁₆ H ₂₀ N ₆ O · C ₆ H ₈ O ₇ (Citrate Salt)	[1][7][8]
Molecular Weight	312.37 g/mol (Tofacitinib) 504.49 g/mol (Citrate Salt)	[1][7][8]
Appearance	Crystalline solid, white to beige powder	[6][7]
Solubility	DMSO: ≥ 41.67 mg/mL[8], up to 100 mg/mL[1][4] Ethanol: Up to 100 mg/mL[1][4] Water: Very poorly soluble[1], < 0.1 mg/mL[9] DMSO:PBS (1:1, pH 7.2): ~0.5 mg/mL[6]	[1][4][6][8][9]
Storage (Solid)	Store at -20°C, desiccated. Stable for ≥ 4 years.[6]	[6]
Storage (Stock Solution)	Store aliquots at -20°C. Solutions in DMSO or ethanol may be stored for up to 3 months. Avoid multiple freeze-thaw cycles.[1][4]	[1][4]
Storage (Aqueous Dilution)	Not recommended for storage for more than one day.[6]	[6]
Stability	Stable in solid form. In solution, stability is pH-dependent, with an optimal pH range of 2.0-5.0.[10] Degrades in alkaline conditions.[11]	[10][11][12]

Stable under thermal (dry heat)
and photolytic stress.[11][12]

Experimental Protocols

Protocol 1: Preparation of Tofacitinib Stock Solution (50 mM in DMSO)

This protocol describes the preparation of a high-concentration stock solution, which can be stored and used for subsequent dilutions into working concentrations.

Materials:

- Tofacitinib Citrate (MW: 504.49 g/mol) or Tofacitinib (MW: 312.37 g/mol)
- Anhydrous or sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or cryovials

Procedure:

- Weighing: Accurately weigh the desired amount of Tofacitinib powder. For example, to prepare a 50 mM stock from Tofacitinib base, weigh 10 mg.[1]
- Calculation: Calculate the volume of DMSO required.
 - For Tofacitinib base (MW: 312.37 g/mol): $\text{Volume } (\mu\text{L}) = (\text{Weight (mg)} / 312.37 \text{ g/mol}) / (50 \text{ mmol/L}) * 1,000,000 \text{ } \mu\text{L/L}$ For 10 mg, this is $(10 / 312.37) / 0.050 = 640.27 \text{ } \mu\text{L}$. [1]
 - For Tofacitinib Citrate (MW: 504.49 g/mol): $\text{Volume } (\mu\text{L}) = (\text{Weight (mg)} / 504.49 \text{ g/mol}) / (50 \text{ mmol/L}) * 1,000,000 \text{ } \mu\text{L/L}$
- Dissolution: Add the calculated volume of DMSO to the vial containing the Tofacitinib powder.
- Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be required to achieve a clear solution.[7][8][13]

- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.^{[1][4]} Store the aliquots at -20°C for up to 3 months.^[4]

Protocol 2: Preparation of Tofacitinib Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into cell culture medium or an appropriate aqueous buffer (e.g., PBS) immediately before use.

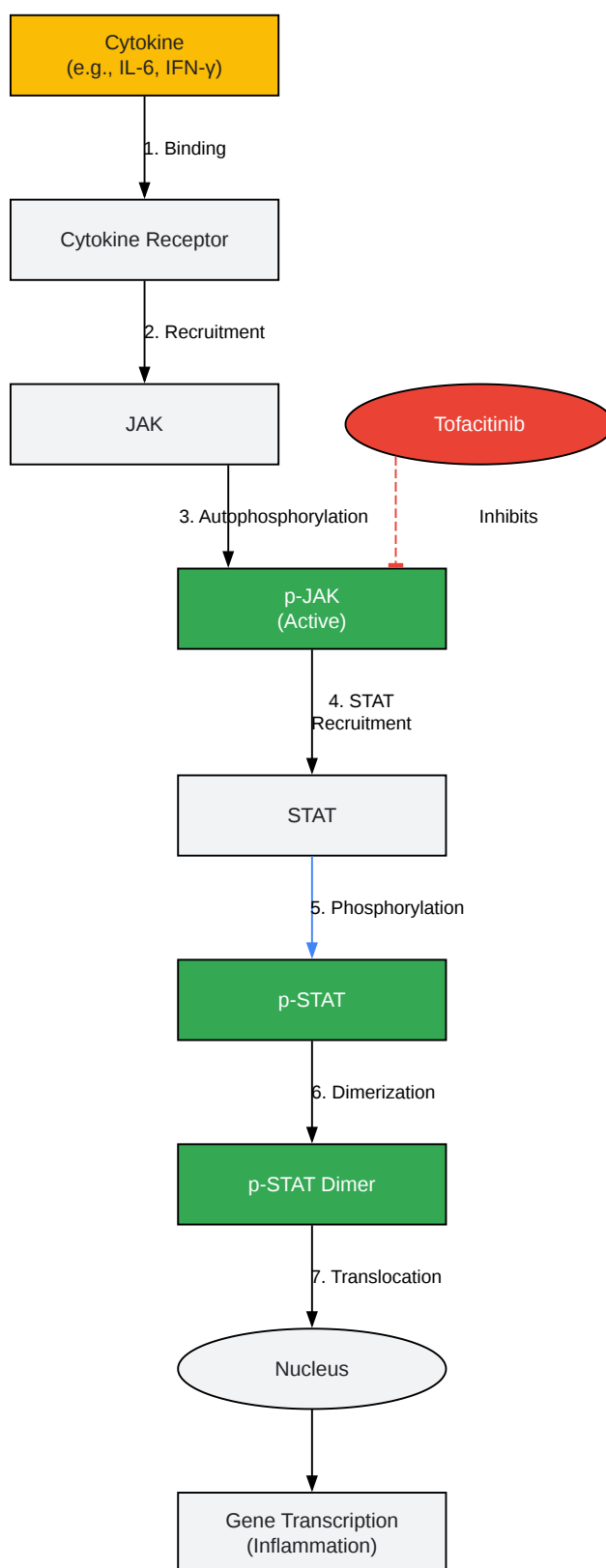
Important: Tofacitinib is sparingly soluble in aqueous solutions. To avoid precipitation, first dilute the DMSO stock in the aqueous buffer of choice. Do not store aqueous working solutions for more than one day.^[6]

Procedure:

- Thaw a single aliquot of the Tofacitinib stock solution at room temperature.
- Perform a serial dilution. For example, to prepare a 100 µM working solution from a 50 mM stock, perform a 1:500 dilution.
 - Example: Add 2 µL of the 50 mM stock solution to 998 µL of pre-warmed cell culture medium or buffer.
- Vortex gently to mix.
- Further dilute this solution to achieve the final desired concentrations for your experiment (e.g., 5 nM to 1000 nM).^{[1][14][15]} The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Application in Cell-Based Assays

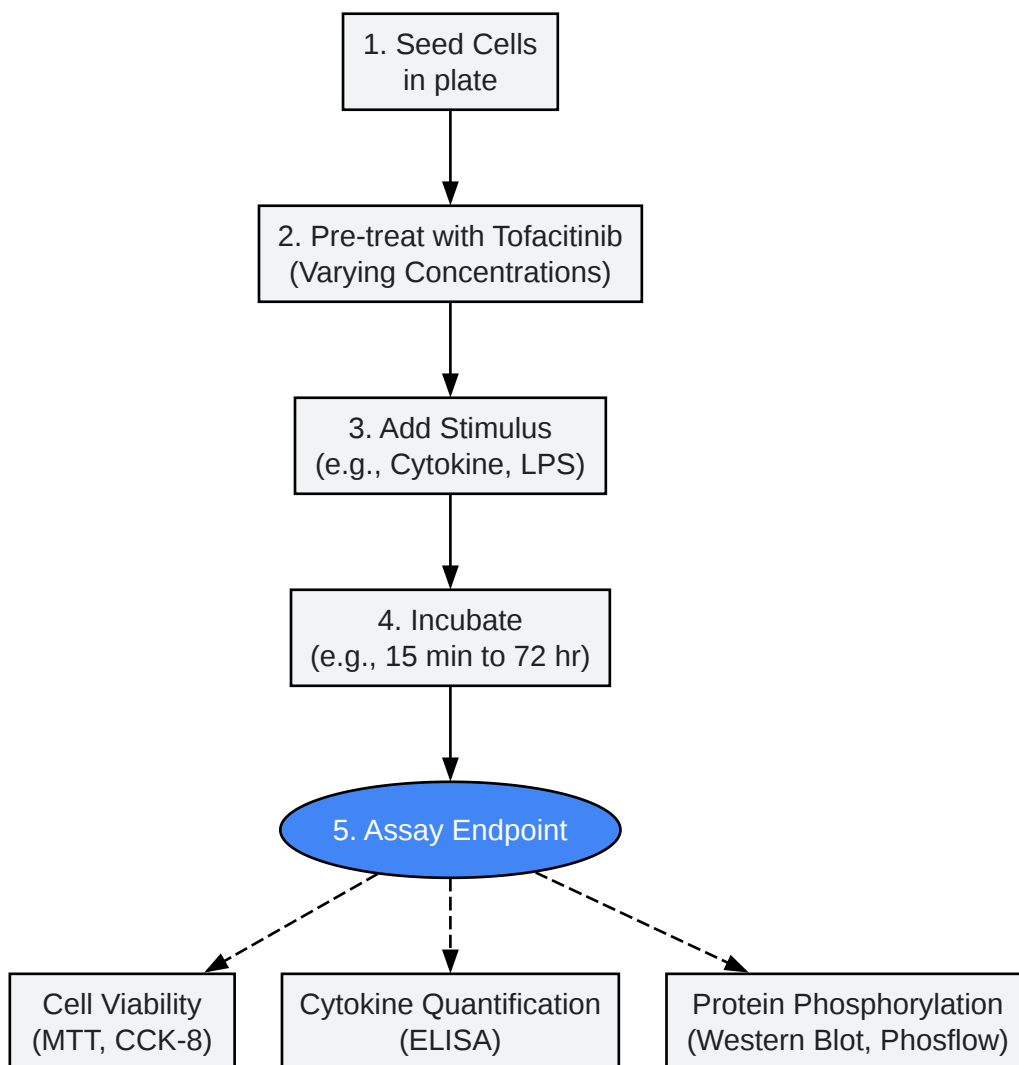
Tofacitinib's primary mechanism of action is the inhibition of the JAK-STAT signaling pathway.



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Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

The following diagram illustrates a general workflow for testing the effects of Tofacitinib in a cell-based assay.



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Caption: General experimental workflow for Tofacitinib cell-based assays.

Protocol 3: Cell Viability / Proliferation Assay (CCK-8/MTT)

This protocol assesses the effect of Tofacitinib on cell viability or proliferation. Tofacitinib can reduce cell proliferation in a concentration-dependent manner in certain cell types.^[14]

Materials:

- Cells of interest (e.g., IEC-6, SW1353, fibroblasts)[[14](#)][[15](#)][[16](#)]
- 96-well cell culture plates
- Complete cell culture medium
- Tofacitinib working solutions
- Cell Counting Kit-8 (CCK-8), MTT, or XTT reagent

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3×10^3 cells/well) and allow them to adhere overnight.[[16](#)]
- Treatment: Remove the old medium and add fresh medium containing various concentrations of Tofacitinib (e.g., 25 nM to 800 nM) or a vehicle control (DMSO at the highest equivalent concentration).[[14](#)][[15](#)][[16](#)]
- Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).[[1](#)][[14](#)][[16](#)]
- Assay:
 - For CCK-8: Add 10 μ L of CCK-8 solution to each well and incubate for 2 hours at 37°C.[[16](#)]
 - For MTT: Add MTT reagent and incubate, then add solubilization solution.
- Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[[16](#)]
- Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Example Data for Tofacitinib in Cell Viability Assays

Cell Line	Concentration Range	Incubation Time	Effect Observed	Citations
IEC-6	50 - 200 nM	48 - 72 hr	Decreased cell viability at 100 nM and 200 nM	[16]
Fibroblasts	25 - 800 nM	24 - 72 hr	Cytotoxic effect starting at 100 nM, concentration-dependent	[14]

| SW1353 | 25 - 100 nM | 24 hr | Attenuated IL-1 β -induced decrease in viability |[15] |

Protocol 4: Cytokine Release Assay (ELISA)

This protocol is used to measure Tofacitinib's ability to inhibit the production and secretion of pro-inflammatory cytokines from immune or other cell types.

Materials:

- Cells of interest (e.g., PBMCs, synoviocytes, Caco-2)[5][17]
- 24- or 96-well cell culture plates
- Tofacitinib working solutions
- Stimulating agent (e.g., TNF α , IL-1 β , LPS, Phytohemagglutinin (PHA))[5][15][17]
- ELISA kit for the cytokine of interest (e.g., IL-6, IL-8, IL-17A, TNF)[17][18]

Procedure:

- Cell Seeding: Seed cells in a culture plate. For co-culture assays, one cell type can be seeded first to form a confluent layer.[17]

- Pre-treatment: Add medium containing various concentrations of Tofacitinib or vehicle control to the cells. Incubate for a short period (e.g., 1 hour).[\[15\]](#)
- Stimulation: Add the stimulating agent (e.g., 10 ng/mL TNF α) to induce cytokine production. [\[5\]](#)
- Incubation: Incubate for an appropriate time to allow for cytokine secretion (e.g., 24 to 48 hours).[\[17\]](#)[\[18\]](#)
- Supernatant Collection: Carefully collect the cell culture supernatant from each well. Centrifuge to pellet any detached cells and use the clear supernatant for analysis.
- ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine.

Example Cytokines Modulated by Tofacitinib

Cytokine Target	Cell System	Tofacitinib Concentration	Result	Citations
IL-6, IL-8	Endothelial Cells + PBMC Co-culture	0.1 - 100 μ M	Dose-dependent decrease in release	[17]
IFN γ , TNF, IL-17A	Synoviocytes + PBMC Co-culture	0.1 - 100 μ M	Strong inhibition of IFN γ , decrease in TNF & IL-17A	[17]

| IL-17A, TNF | Entheseal CD4+/CD8+ T-cells | 1000 nM | Significant reduction in secretion | [\[18\]](#) |

Protocol 5: Western Blot for STAT Phosphorylation

This protocol directly assesses Tofacitinib's mechanism of action by measuring the phosphorylation of STAT proteins downstream of JAK activation.

Materials:

- Cells of interest
- 6-well or 12-well plates
- Tofacitinib working solutions
- Cytokine for stimulation (e.g., IL-6, IFN- α)[19]
- Ice-cold PBS
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies (e.g., anti-p-STAT1, anti-p-STAT3, anti-total-STAT1, anti-total-STAT3, anti- β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Cell Culture and Treatment: Seed cells and grow to ~80% confluency. Starve cells in serum-free medium if necessary, then pre-treat with Tofacitinib (e.g., 1 μ M) or vehicle for 1-2 hours. [20]
- Stimulation: Stimulate the cells with a cytokine (e.g., 100 ng/mL IL-6) for a short duration (e.g., 15-30 minutes) to induce STAT phosphorylation.[19][20]
- Cell Lysis: Immediately place the plate on ice. Wash cells twice with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate.
- Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
- Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 μ g) with Laemmli sample buffer and boil for 5 minutes.

- SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
 - Incubate with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.
 - Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the bands using an imaging system.
- Analysis: Quantify band intensity. Normalize the phosphorylated STAT signal to the total STAT or a loading control (e.g., β -actin).

Common Cytokine-STAT Pathways Targeted by Tofacitinib

Stimulating Cytokine	Activated JAKs	Phosphorylated STAT	Citations
IL-6, IL-22, IFN- α	JAK1, JAK2, Tyk2	p-STAT3, p-STAT1	[19]
IL-2, IL-15, IL-21	JAK1, JAK3	p-STAT5, p-STAT3	[21][22]
IFN- γ	JAK1, JAK2	p-STAT1	[22][23]

| IL-10 | JAK1, Tyk2 | p-STAT3 | [22][23] |

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